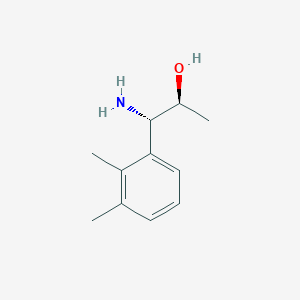
2-Isopropoxyethyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxyethyl trifluoromethanesulfonate is an organic compound with the molecular formula C6H11F3O4S. It is a triflate ester, which is known for its strong electrophilic properties and is widely used in organic synthesis as a reagent for introducing trifluoromethanesulfonate groups into molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Isopropoxyethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-isopropoxyethanol with trifluoromethanesulfonic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the triflic acid by-product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropoxyethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The triflate group is a good leaving group, making the compound highly reactive towards nucleophiles.
Acylation: It can act as an acylating agent in the presence of suitable catalysts.
Esterification: It can form esters with alcohols under acidic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride are often used to catalyze acylation reactions.
Solvents: Polar aprotic solvents like dichloromethane or acetonitrile are commonly used.
Major Products
Substituted ethers: Formed through nucleophilic substitution reactions.
Acylated products: Resulting from acylation reactions.
Esters: Produced through esterification reactions.
Wissenschaftliche Forschungsanwendungen
2-Isopropoxyethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing triflate groups, which can enhance the reactivity and stability of molecules.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Isopropoxyethyl trifluoromethanesulfonate involves the activation of electrophilic centers in molecules, facilitating nucleophilic attack. The triflate group is a strong electron-withdrawing group, which increases the electrophilicity of the carbon atom to which it is attached. This makes the compound highly reactive towards nucleophiles, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another triflate ester with similar reactivity but different alkyl group.
Methyl trifluoromethanesulfonate: A simpler triflate ester with a methyl group instead of an isopropoxyethyl group.
Ethyl trifluoromethanesulfonate: Similar to methyl trifluoromethanesulfonate but with an ethyl group.
Uniqueness
2-Isopropoxyethyl trifluoromethanesulfonate is unique due to its specific alkyl group, which can impart different steric and electronic properties compared to other triflate esters. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C6H11F3O4S |
|---|---|
Molekulargewicht |
236.21 g/mol |
IUPAC-Name |
2-propan-2-yloxyethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H11F3O4S/c1-5(2)12-3-4-13-14(10,11)6(7,8)9/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
VKNZFSIEQFHBDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCOS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)
![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)
![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)


![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)




![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)



